1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole
CAS No.: 1856099-23-4
Cat. No.: VC4089003
Molecular Formula: C9H15IN2O
Molecular Weight: 294.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856099-23-4 |
|---|---|
| Molecular Formula | C9H15IN2O |
| Molecular Weight | 294.13 |
| IUPAC Name | 1-ethyl-4-iodo-5-(propoxymethyl)pyrazole |
| Standard InChI | InChI=1S/C9H15IN2O/c1-3-5-13-7-9-8(10)6-11-12(9)4-2/h6H,3-5,7H2,1-2H3 |
| Standard InChI Key | QAGRBCOZVCLPMV-UHFFFAOYSA-N |
| SMILES | CCCOCC1=C(C=NN1CC)I |
| Canonical SMILES | CCCOCC1=C(C=NN1CC)I |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-Ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has the systematic name 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole, reflecting its substitution pattern:
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1-position: Ethyl group (-CH2CH3)
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4-position: Iodo substituent (-I)
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5-position: Propoxymethyl group (-CH2-O-CH2CH2CH3)
The molecular formula C9H15IN2O derives from the pyrazole ring (C3H4N2) and its substituents. The iodine atom contributes significant molecular weight (126.9 g/mol) and polarizability, influencing the compound’s reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H15IN2O |
| Molecular Weight | 293.9 g/mol |
| Halogen Content | Iodine (43.2% by mass) |
| Boiling/Melting Points | Not reported (inferred stable) |
Structural Analogues
Comparative analysis with related pyrazole derivatives highlights the impact of substituents on properties:
The propoxymethyl group in the target compound enhances lipophilicity compared to methoxymethyl analogs, potentially improving membrane permeability in biological systems .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis is documented for 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole, analogous methods for halogenated pyrazoles suggest a multi-step approach:
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Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
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Alkylation: Introduction of the ethyl group at the 1-position using alkylating agents like dimethyl carbonate .
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Halogenation: Iodination via electrophilic substitution or halogen exchange (e.g., replacing bromine with iodine using NaI in acetone) .
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Propoxymethyl Introduction: Etherification of a hydroxymethyl intermediate with propyl bromide under basic conditions .
Example Reaction Scheme:
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Pyrazole Ring Formation:
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N-Alkylation:
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Iodination:
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Propoxymethylation:
Optimization Challenges
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Regioselectivity: Directing iodine to the 4-position requires careful control of reaction conditions to avoid byproducts .
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Stability: The iodo group’s susceptibility to light and moisture necessitates inert atmospheres during synthesis .
Chemical Properties and Reactivity
Electrophilic and Nucleophilic Behavior
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Iodo Substituent: Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For example, displacement with amines or thiols could yield functionalized pyrazoles .
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Propoxymethyl Group: Stable under basic conditions but cleavable via acid-catalyzed hydrolysis to generate a hydroxymethyl derivative .
Spectroscopic Characteristics
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